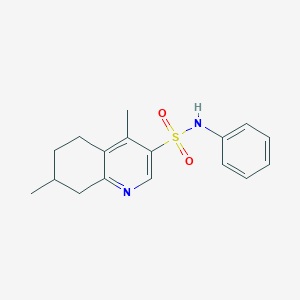
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonation, and amination are employed under specific temperature and pressure conditions to achieve the desired product.
化学反应分析
Types of Reactions
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the sulfonamide group.
Quinoxaline: Contains a similar nitrogen-containing heterocyclic ring but differs in its substitution pattern.
Sulfanilamide: A sulfonamide derivative without the quinoline ring.
Uniqueness
3-Quinolinesulfonamide, 5,6,7,8-tetrahydro-4,7-dimethyl-N-phenyl- is unique due to the combination of the quinoline ring and the sulfonamide group. This structural feature enhances its pharmacological properties and broadens its range of biological activities compared to similar compounds.
属性
CAS 编号 |
184433-86-1 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4,7-dimethyl-N-phenyl-5,6,7,8-tetrahydroquinoline-3-sulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-12-8-9-15-13(2)17(11-18-16(15)10-12)22(20,21)19-14-6-4-3-5-7-14/h3-7,11-12,19H,8-10H2,1-2H3 |
InChI 键 |
QKPUIIWXBLMATB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C(=CN=C2C1)S(=O)(=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


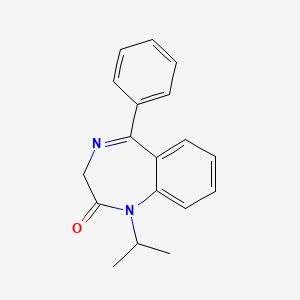
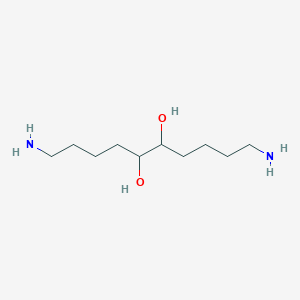
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
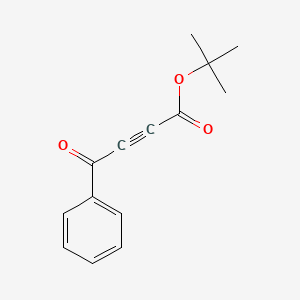
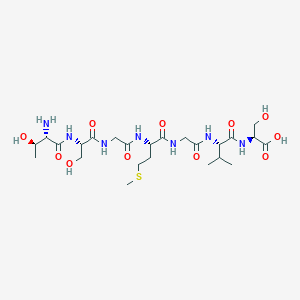
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)

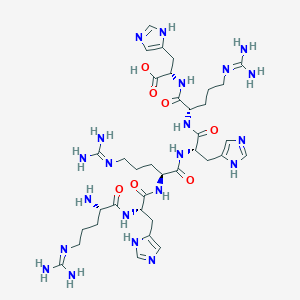
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
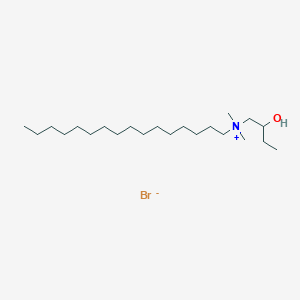
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
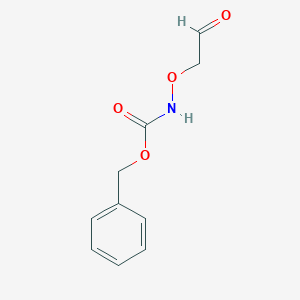
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
